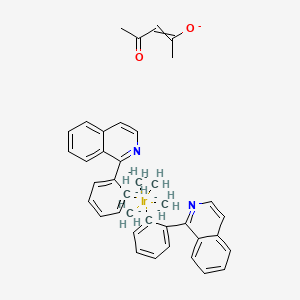
Carbanide;iridium;4-oxopent-2-en-2-olate;1-phenylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III): is an organometallic complex with the molecular formula C35H27IrN2O2. It is widely recognized for its application as a phosphorescent red emitter dopant material in organic light-emitting diode (OLED) devices . The compound is known for its ability to suppress triplet-triplet annihilation, resulting in a short phosphorescent lifetime .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) typically involves the reaction of iridium trichloride with 1-phenyl-isoquinoline and acetylacetone under specific conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form higher oxidation state products.
Reduction: It can also be reduced using reducing agents to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents and elevated temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium complexes with higher oxidation states, while reduction may produce iridium complexes with lower oxidation states .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) is used as a red phosphorescent dopant in OLED devices. It enhances the efficiency and stability of these devices by suppressing triplet-triplet annihilation .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the production of high-efficiency OLED displays and lighting. Its ability to emit red light with high efficiency makes it valuable for creating vibrant and energy-efficient displays .
Wirkmechanismus
The mechanism of action of Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) involves its ability to act as a phosphorescent emitter. The compound absorbs energy and undergoes intersystem crossing to a triplet excited state. It then emits light as it returns to the ground state. The piq ligand in the complex helps to suppress triplet-triplet annihilation, resulting in a short phosphorescent lifetime and high emission efficiency .
Vergleich Mit ähnlichen Verbindungen
- Bis(2-phenylpyridine)(acetylacetonato)iridium(III)
- Bis(2-phenylbenzothiazole)(acetylacetonato)iridium(III)
- Bis(2-phenylquinoline)(acetylacetonato)iridium(III)
Comparison: Compared to these similar compounds, Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) is unique due to its ability to suppress triplet-triplet annihilation more effectively. This results in a shorter phosphorescent lifetime and higher emission efficiency, making it particularly valuable for applications in OLED devices .
Eigenschaften
Molekularformel |
C39H39IrN2O2-7 |
|---|---|
Molekulargewicht |
760.0 g/mol |
IUPAC-Name |
carbanide;iridium;4-oxopent-2-en-2-olate;1-phenylisoquinoline |
InChI |
InChI=1S/2C15H10N.C5H8O2.4CH3.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;;;;;/h2*1-7,9-11H;3,6H,1-2H3;4*1H3;/q2*-1;;4*-1;/p-1 |
InChI-Schlüssel |
LTSOUZKTWXFEMK-UHFFFAOYSA-M |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CC(=CC(=O)C)[O-].C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


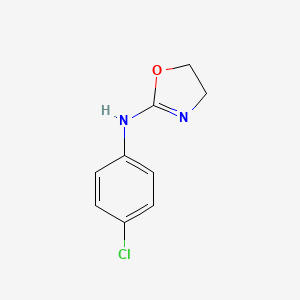
![[5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate](/img/structure/B14006731.png)

![N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine](/img/structure/B14006747.png)
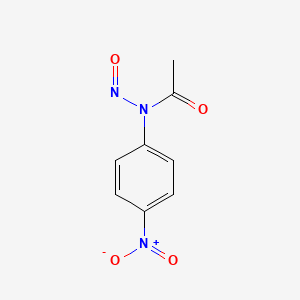
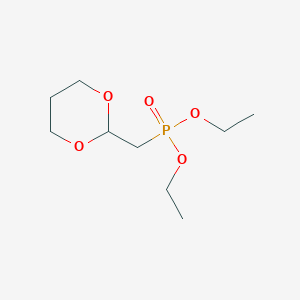




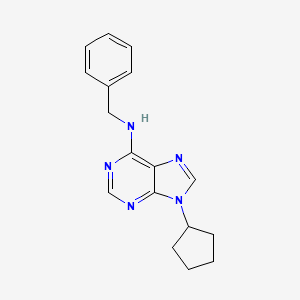
![Methyl 3-[7-(2-methoxy-2-oxoethyl)-2,3-dihydro-1h-indol-1-yl]propanoate](/img/structure/B14006781.png)

![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)
